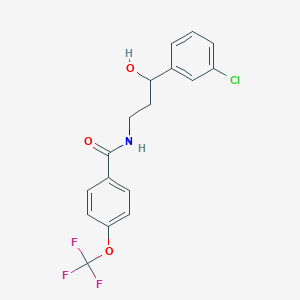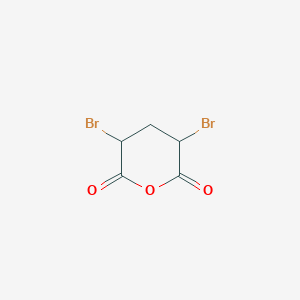
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-3-trifluoromethylbenzamide” is a chemical compound with the molecular formula C14H9ClF3NO. It has a molecular weight of 299.68 .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3-trifluoromethylbenzamide” consists of a benzamide core with a trifluoromethyl group and a chlorophenyl group attached .Chemical Reactions Analysis
Potassium trifluoroborates, a class of organoboron reagents, are often used in chemical reactions. They are moisture- and air-stable and can withstand strong oxidative conditions .Physical And Chemical Properties Analysis
The predicted boiling point of “N-(3-chlorophenyl)-3-trifluoromethylbenzamide” is 295.7±40.0 °C, and its predicted density is 1.401±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
Research has explored the synthesis of derivatives related to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide and their antipathogenic activities. For example, the study by Limban et al. (2011) focused on the synthesis of acylthioureas with similar structural motifs and tested their interaction with bacterial cells, demonstrating significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This highlights the compound's potential as a basis for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Development of Fluorescence Probes
Another application involves the development of novel fluorescence probes for detecting reactive oxygen species (ROS). The study by Setsukinai et al. (2003) synthesized novel probes capable of selectively detecting highly reactive oxygen species such as hydroxyl radicals, demonstrating the compound's utility in studying the roles of ROS in biological and chemical applications. This research signifies the potential of derivatives of this compound in creating tools for biological research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Magnetic Materials and Single Molecule Magnets
The compound's structural framework has also been used to synthesize materials with unique magnetic properties. For instance, the research conducted by Costes, Shova, and Wernsdorfer (2008) on tetranuclear [Cu-Ln]2 single molecule magnets, where Ln represents a lanthanide ion, showcases the utility of related compounds in the synthesis of materials exhibiting single molecule magnet behavior. These findings underscore the potential of this compound derivatives in the development of new magnetic materials for technological applications (Costes, Shova, & Wernsdorfer, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c18-13-3-1-2-12(10-13)15(23)8-9-22-16(24)11-4-6-14(7-5-11)25-17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWOZWCGYJMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2680625.png)

